molecular formula C18H20ClN5 B11213608 1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11213608
M. Wt: 341.8 g/mol
InChI Key: LUPOCCFKHGPJDX-UHFFFAOYSA-N
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Description

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then cyclized with formamide to yield the pyrazolopyrimidine core.

Chemical Reactions Analysis

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of cancer cells .

Comparison with Similar Compounds

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE can be compared with other pyrazolopyrimidine derivatives such as:

The uniqueness of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE lies in its specific substitution pattern and the presence of the 3-methylpiperidine moiety, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20ClN5/c1-12-4-3-7-23(10-12)17-15-9-22-24(18(15)21-11-20-17)16-8-14(19)6-5-13(16)2/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3

InChI Key

LUPOCCFKHGPJDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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